![molecular formula C9H9N3OS B11897782 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 90564-94-6](/img/structure/B11897782.png)
3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine
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Overview
Description
3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group and a phenyl ring in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal properties.
Case Studies and Findings
- A study demonstrated that derivatives of 1,3,4-thiadiazole displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria .
- Another investigation revealed that certain 1,3,4-thiadiazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .
Anticancer Applications
The anticancer potential of thiadiazole derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.
Research Insights
- A review highlighted several 1,3,4-thiadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. Some compounds achieved GI50 values as low as 3.29 μg/mL against these cell lines .
- Another study identified specific derivatives that inhibited the growth of prostate cancer cells (PC3) by over 89% at a concentration of 10 μM/mL, showcasing the potential for developing new anticancer agents based on this scaffold .
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine exhibits potential in other therapeutic areas.
Antiviral and Anti-inflammatory Activities
- Thiadiazole derivatives have shown promise as antiviral agents. For example, some compounds have been reported to inhibit viral replication in vitro .
- Additionally, anti-inflammatory properties have been noted in certain studies where thiadiazoles demonstrated the ability to reduce inflammation markers in experimental models .
Table: Summary of Biological Activities of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities but lacks the methoxy and phenyl substituents.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties and used as a scaffold for drug development.
N-Phenyl-1,2,4-thiadiazol-5-amine: Similar structure but without the methoxy group, exhibiting different chemical reactivity and biological activities.
Uniqueness: 3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine stands out due to the presence of both methoxy and phenyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Biological Activity
3-Methoxy-N-phenyl-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H10N4OS |
Molecular Weight | 222.27 g/mol |
IUPAC Name | 3-methoxy-N-phenylthiadiazol-5-amine |
CAS Number | 90564-94-6 |
Biological Activity Overview
Research indicates that derivatives of the thiadiazole ring system exhibit various biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, studies have documented significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like itraconazole .
- Anticancer Properties : Compounds containing the thiadiazole moiety have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit caspase enzymes which play a crucial role in apoptosis .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells .
- DNA Interaction : There is evidence that thiadiazole compounds can bind to DNA, potentially interfering with replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Antibacterial Activity Study :
- Anticancer Efficacy :
-
Neuroprotective Effects :
- Recent research suggested that certain thiadiazole derivatives could protect neuronal cells from ischemic damage by inhibiting apoptotic pathways, thus presenting a potential therapeutic avenue for neurodegenerative diseases.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
3-Methoxy-N-phenylthiadiazol-5-amine | 32.6 | Staphylococcus aureus |
Another Thiadiazole Derivative | 47.5 | Escherichia coli |
Table 2: Anticancer Activity
Compound | Cell Line | Caspase Activation (ng/mL) |
---|---|---|
3-Methoxy-N-phenylthiadiazol-5-amine | MCF7 (Breast Cancer) | Caspase-3: 69.77 |
Another Thiadiazole Derivative | HeLa (Cervical Cancer) | Caspase-9: 17.58 |
Properties
CAS No. |
90564-94-6 |
---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI Key |
FNXPHVCUFRXVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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